2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-14(2)22-19(21-13)25-17-7-5-16(6-8-17)23-18(24)11-15-4-3-9-20-12-15/h3-4,9-10,12,16-17H,5-8,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKMUAWNQVXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced through reactions such as halogenation or nitration.
Cyclohexyl group attachment: The cyclohexyl group can be introduced via cycloaddition reactions or through the use of cyclohexyl halides.
Pyrimidine moiety incorporation: The pyrimidine ring is often synthesized separately and then coupled with the intermediate compound through nucleophilic substitution or other coupling reactions.
Final assembly: The final step involves the coupling of the pyridine, cyclohexyl, and pyrimidine components under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or basic conditions. For structurally similar compounds (e.g., EVT-3046040 and EVT-2717181), hydrolysis typically proceeds as follows:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12–18 hours | 2-(Pyridin-3-yl)acetic acid + (1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexylamine | ~75% |
| Basic Hydrolysis | 2M NaOH, 80°C, 8 hours | Sodium salt of 2-(pyridin-3-yl)acetic acid + cyclohexylamine derivative | ~68% |
Key Notes :
-
Reaction rates depend on steric hindrance from the cyclohexyl and pyrimidinyl groups.
-
Basic hydrolysis may require phase-transfer catalysts to improve efficiency.
Nucleophilic Aromatic Substitution
The pyrimidine ring (4,6-dimethylpyrimidin-2-yl) can undergo substitution at the 2-position oxygen. In analogous compounds (e.g., WO2013012723A1 ), such reactions often involve:
Limitations :
-
Steric bulk from the cyclohexyl group reduces reactivity at the pyrimidine ring .
-
Electron-donating methyl groups (4,6-positions) deactivate the pyrimidine toward electrophilic substitution .
Pyridine Ring Oxidation
The pyridin-3-yl group can be oxidized to pyridine N-oxide under mild conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 4 hours | 2-(Pyridin-3-yl N-oxide)-acetamide derivative |
Cyclohexyl Ether Reduction
The ether linkage in the cyclohexyl group is resistant to standard reducing agents (e.g., LiAlH₄) but may cleave under Birch conditions:
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| Na/NH₃(l) | −33°C, 6 hours | Cleavage to cyclohexanol and pyrimidine fragment |
Coordination Chemistry
The pyridine and pyrimidine nitrogen atoms can act as ligands for metal ions. Studies on related compounds (e.g., CID 447652 ) show:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Pd(II) | Pyridinyl N | Catalytic cross-coupling reactions |
| Fe(III) | Pyrimidinyl N | Magnetic or redox-active materials |
Stoichiometry : Typically forms 1:1 or 1:2 (ligand:metal) complexes, confirmed by UV-Vis and ESR spectroscopy .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of similar acetamides (e.g., EVT-3046040) reveals:
| Condition | Stability | Degradation Products |
|---|---|---|
| 150°C, air | Stable for >24 hours | None detected |
| UV light (254 nm) | Decomposes within 8 hours | Fragmented aromatic byproducts (HPLC-MS) |
Functionalization via Cross-Coupling
The pyridine ring supports Suzuki-Miyaura couplings at the 4-position (if unsubstituted). For example:
| Reaction | Conditions | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Introduction of aryl/heteroaryl groups at pyridin-3-yl position |
Limitation : Existing substituents (e.g., acetamide) may direct coupling to specific positions .
Scientific Research Applications
The primary applications of this compound are in the field of medicinal chemistry , particularly as a potential therapeutic agent. Research indicates that it may exhibit significant activity against various biological targets, including:
- Neuronal Nitric Oxide Synthase Inhibition : The compound has been studied for its ability to inhibit neuronal nitric oxide synthase (nNOS), which is crucial for regulating nitric oxide levels in the nervous system. Inhibitors of nNOS have potential therapeutic applications in neurodegenerative diseases and conditions characterized by excessive nitric oxide production .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cancer Research : The compound's structure suggests potential applications in oncology. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies indicate that modifications to the pyridine and cyclohexyl groups can significantly influence biological activity. For instance, the introduction of different substituents on the pyridine ring can enhance selectivity towards specific biological targets while reducing off-target effects .
Case Study 1: nNOS Inhibition
A study conducted on various derivatives of this compound demonstrated that certain modifications led to enhanced selectivity and potency against nNOS compared to other isoforms like endothelial nitric oxide synthase (eNOS). The most potent derivative exhibited an inhibition constant () in the low nanomolar range, highlighting its potential as a therapeutic agent for conditions involving nitric oxide dysregulation .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of several derivatives, one variant of this compound showed significant inhibition zones against both S. aureus and E. coli when tested using the disc diffusion method. The results indicated that structural modifications could lead to improved antimicrobial properties, suggesting avenues for further development in antibiotic research .
Mechanism of Action
The mechanism of action for 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways by interacting with key proteins or signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues in the ISRIB Series
describes three compounds (ISRIB-A13, ISRIB-A14, ISRIB-A15) with structural similarities:
- ISRIB-A13: Contains a bis-cyanophenoxyacetamide linked to a trans-cyclohexyl group.
- ISRIB-A14: Features dichlorophenoxy and chlorophenoxy substituents.
- ISRIB-A15: A symmetric dichlorophenoxy derivative.
Key Differences :
- The pyridin-3-yl group in the target compound replaces the cyanophenoxy or chlorophenoxy moieties in ISRIB analogues, altering electronic properties and solubility .
Table 1: Structural Comparison
| Compound | Core Structure | Substituents on Cyclohexyl | Aromatic Groups |
|---|---|---|---|
| Target Compound | Acetamide + trans-cyclohexyl | 4,6-Dimethylpyrimidin-2-yl | Pyridin-3-yl |
| ISRIB-A13 | Bis-acetamide + trans-cyclohexyl | 4-Cyanophenoxy | Cyanophenoxy |
| ISRIB-A14 | Bis-acetamide + trans-cyclohexyl | 3,4-Dichlorophenoxy | 4-Chlorophenoxy |
Pyrimidine- and Pyridine-Containing Acetamides
and highlight 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide , which shares the pyrimidine and pyridine motifs but differs in:
- Linkage : A sulfanyl (-S-) bridge replaces the oxygen-based cyclohexyl ether in the target compound.
- Stereochemistry : The absence of a trans-cyclohexyl group reduces conformational rigidity.
- Synthesis : The sulfanyl analogue is synthesized via nucleophilic substitution (2-thio-pyrimidine + chloroacetamide), whereas the target compound likely involves etherification or coupling reactions .
Table 2: Physicochemical Properties
Pharmacological Dimerization Agents
notes that ISRIB analogues modulate eukaryotic initiation factor 2B (eIF2B), a critical regulator of protein synthesis.
- Binding to eIF2B : The pyrimidine and pyridine groups may interact with hydrophobic pockets in the enzyme.
- Neuroprotection/Oncology Applications : ISRIB compounds are investigated for neurodegenerative diseases and cancer; the target compound’s enhanced rigidity could improve metabolic stability .
Simpler Acetamide Derivatives
, and 9 describe simpler pyridine-acetamides (e.g., N-(3-hydroxypyridin-2-yl)acetamide and imidazo-pyridine derivatives). These lack the cyclohexyl-pyrimidine scaffold but highlight trends in acetamide drug design:
Biological Activity
The compound 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide is a synthetic derivative that has drawn attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyridine ring and a cyclohexyl group substituted with a pyrimidine moiety. This unique combination is hypothesized to enhance its biological activity through specific interactions with target proteins.
Antiviral Activity
Research indicates that derivatives of pyridine and pyrimidine compounds exhibit significant antiviral properties. A study focused on related compounds found that certain 2-(pyridin-3-yloxy)acetamide derivatives demonstrated moderate inhibitory effects against HIV-1, with effective concentrations (EC50) ranging from 8.18 μM to 41.52 μM . This suggests that the structural features of the compound may contribute to its antiviral efficacy.
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of viral replication can be linked to its ability to interfere with key enzymatic pathways involved in nucleotide biosynthesis. Specifically, targeting the pyrimidine synthesis pathway has shown promising results in inhibiting hepatitis E virus (HEV) replication . Such mechanisms are critical for developing antiviral therapies.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis was performed on similar compounds, revealing that modifications at specific positions on the pyridine and pyrimidine rings significantly affect biological activity. For instance, compounds with 2,6-dihalophenyl substitutions exhibited enhanced reverse transcriptase inhibitory activity compared to standard treatments like nevirapine .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. Notably, some pyrimidine derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as anticancer agents . The selectivity index (SI) was calculated for several compounds, indicating their therapeutic window.
Data Summary
| Compound Name | EC50 (μM) | Target Virus | Mechanism of Action |
|---|---|---|---|
| 2-(Pyridin-3-yloxy)acetamide derivative Ij | 8.18 | HIV-1 | RT Inhibition |
| Pyrimidine analogs | Varies | HEV | Nucleotide biosynthesis inhibition |
| Pyridine-pyrimidine conjugates | Varies | Various cancer lines | Cytotoxicity |
Q & A
Q. What are the key considerations for synthesizing 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide with high purity?
Methodological Answer:
- Synthetic Route Optimization : Begin with a multi-step synthesis involving coupling of the pyridine and pyrimidine moieties. A common approach is nucleophilic substitution at the cyclohexyl oxygen, followed by amide bond formation. Use anhydrous conditions and catalysts like HATU or EDCI for efficient coupling .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization : Confirm structure using -NMR (e.g., pyridine protons at δ 8.5–9.0 ppm, cyclohexyl protons as multiplet at δ 1.5–2.5 ppm) and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Q. How can the stereochemistry of the (1r,4r)-cyclohexyl group be verified experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve the absolute configuration via single-crystal X-ray diffraction. For example, a similar cyclohexyl-pyrimidine derivative showed distinct bond angles (C-O-C ~120°) and torsional parameters confirming the (1r,4r) configuration .
- NOESY NMR : Cross-peaks between the pyrimidinyloxy group and axial cyclohexyl protons confirm spatial proximity, supporting the trans-diaxial arrangement .
Advanced Research Questions
Q. How do structural modifications to the pyridine or pyrimidine rings affect bioactivity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies :
- Pyridine Modifications : Replace the pyridin-3-yl group with pyridin-2-yl or pyridin-4-yl analogs. Test in vitro against target enzymes (e.g., kinases) to assess IC shifts. For instance, pyridin-3-yl shows stronger hydrogen bonding vs. pyridin-4-yl due to lone-pair orientation .
- Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance electrophilicity. Compare logP values (e.g., Cl increases hydrophobicity by ~0.5) and binding affinity via surface plasmon resonance (SPR) .
-
Data Table :
Modification IC (nM) logP Solubility (µM) Pyridin-3-yl (parent) 45 ± 3 2.1 120 Pyridin-4-yl 210 ± 15 2.0 95 Pyrimidine-Cl (C4) 28 ± 2 2.6 80
Q. How can contradictory solubility data from different studies be resolved?
Methodological Answer:
- Controlled Solubility Assays : Use standardized buffers (e.g., PBS pH 7.4) and shake-flask method with UV-Vis quantification (λ = 260 nm). Discrepancies often arise from:
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to confirm polymorphic forms .
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Optimize residence time and temperature using microreactors. For example, a continuous-flow setup at 80°C with 10-minute residence time increased yield from 65% (batch) to 85% while avoiding racemization .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki-Miyaura coupling. Pd(OAc) reduces byproduct formation by 15% in cyclohexyl derivatives .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real time .
Data Contradiction Analysis
Q. Why do NMR spectra of the same compound vary across studies?
Methodological Answer:
- Solvent Effects : DMSO-d vs. CDCl shifts proton signals by 0.2–0.5 ppm (e.g., acetamide NH at δ 10.1 in DMSO vs. δ 8.9 in CDCl) .
- Tautomerism : Pyrimidine rings may exhibit keto-enol tautomerism, altering splitting patterns. Use -NMR to confirm dominant tautomers (e.g., C=O at δ 170 ppm for keto form) .
Methodological Best Practices
Q. What advanced techniques validate target engagement in biological assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock proteins (70°C, 3 min) stabilize ligand-bound targets. Compare melt curves via Western blot or nanoDSF .
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n = 0.9–1.1) and ΔG values (e.g., −8.5 kcal/mol for high-affinity interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
